3-Fucosylated Blood group A tetraose
Description
Properties
Molecular Formula |
C24H42O19 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
3-Fucosylated oligosaccharides, including BGA6, are crucial in cell-cell interactions, immune responses, and pathogen recognition. The presence of fucose in these structures enhances their biological activity and specificity. For instance, BGA6 has been identified as a high-affinity ligand for galectin-4, which is involved in modulating inflammatory responses through the inhibition of interleukin-6 secretion in human peripheral blood mononuclear cells .
Therapeutic Applications
- Cancer Research : Studies have shown that fucosylated oligosaccharides can serve as biomarkers for various cancers. The expression levels of fucose-containing glycans are often altered in cancerous tissues, providing potential diagnostic tools. In pancreatic cancer, specific fucosylated structures have been linked to disease progression and may enhance detection methods .
- Immunology : The interaction between BGA6 and galectin-4 suggests potential therapeutic avenues for treating autoimmune disorders and chronic inflammation. By targeting these interactions, researchers hope to develop treatments that can modulate immune responses more effectively .
- Transfusion Medicine : Research into the enzymatic conversion of blood types has highlighted the potential for using fucosidases to alter blood group antigens. For example, enzymes derived from bacteria can convert universal O type blood into rare Bombay type blood by hydrolyzing specific fucose linkages . This could improve transfusion compatibility for patients with rare blood types.
Case Study 1: Modulation of Inflammatory Responses
A study investigated the effects of BGA6 on interleukin-6 secretion in human immune cells. The results indicated that BGA6 acts as a dose-dependent inhibitor of IL-6 production when interacting with galectin-4, suggesting its potential use in therapies aimed at reducing inflammation in autoimmune diseases .
Case Study 2: Fucosylation in Cancer Biomarkers
Research focused on the glycan profiles of pancreatic cancer patients revealed that alterations in fucosylation patterns could serve as biomarkers for disease detection and prognosis. Specifically, elevated levels of 3-fucosylated structures were associated with certain tumor characteristics, indicating their potential utility in clinical diagnostics .
Data Table: Applications of 3-Fucosylated Blood Group A Tetraose
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Blood Group-Related Tetraoses
Key Observations :
- Fucosylation Position : The α1,3-fucosylation in this compound distinguishes it from α1,2-fucosylated H antigen tetraoses, altering antibody recognition and microbial adhesion properties .
- Backbone Variability : Type V (Galβ1-4Glc) and Type 1 (Galβ1-3GlcNAc) isoforms differ in terminal linkages, impacting receptor binding and solubility .
Functional and Biochemical Comparison
Key Findings :
- Enzyme Specificity : this compound is less efficiently cleaved by α1,2-fucosidases compared to 2'-fucosyllactose, highlighting the role of fucose linkage in substrate specificity .
- Microbial Interactions: Bifidobacterium longum subsp. infantis preferentially consumes non-fucosylated tetraoses early in fermentation, while fucosylated variants like Blood Group A tetraose are processed later, suggesting metabolic hierarchy .
NMR and Spectroscopic Differentiation
Table 3: NMR Chemical Shifts for Structural Identification
Structural Insights :
- The anomeric proton at 5.3 ppm in this compound distinguishes it from sialylated glycans (e.g., sialyl Lewis X at 5.1 ppm) .
- Acetyl and fucosyl signals (2.0–4.6 ppm) aid in differentiating blood group A and B tetraoses .
Q & A
Q. How can emerging techniques like CRISPR-Cas9 editing clarify the biosynthetic pathways of this compound?
- Methodological Answer : Knock out fucosyltransferase genes (e.g., FUT3) in cell lines and profile glycan changes via LC-MS/MS. Complement with isotopic tracing (e.g., ¹³C-glucose) to map metabolic flux. Compare results with in vitro enzymatic assays to validate pathway nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
